Aldosterone Synthase (CYP11B2) Inhibitory Potential: Patent Class Comparison
This compound falls within the general structural scope of WO2006005726A3, which claims heterocyclic compounds as aldosterone synthase (CYP11B2) inhibitors [1]. The patent exemplifies compounds with an imidazole ring linked via a methylene bridge to a piperidine, structurally analogous to the target compound. However, the target compound's specific biological activity data (IC50 against CYP11B2 or CYP11B1) are not disclosed in publicly available databases. A structurally related compound from a different patent series (US9271963, compound 27, an imidazole-substituted naphthalene) showed an IC50 of 206 nM against CYP11B1 in V79 MZh11B1 cells [2], but this comparator lacks the diphenyl ethanone moiety and is not a direct analog. No direct head-to-head comparison data exist for the target compound.
| Evidence Dimension | CYP11B2 / CYP11B1 inhibitory activity |
|---|---|
| Target Compound Data | No quantitative IC50 data publicly available for this specific CAS number. |
| Comparator Or Baseline | US9271963, Compound 27 (imidazole-substituted naphthalene): CYP11B1 IC50 = 206 nM [2]. Patent WO2006005726A3 exemplifies compounds with CYP11B2 IC50 values ranging from <10 nM to >1000 nM across the series. |
| Quantified Difference | Not calculable; target compound lacks measured data. |
| Conditions | V79 MZh11B1 cell-based assay (for comparator); patent in vitro enzyme assays (for class). |
Why This Matters
The compound's structural features are consistent with the aldosterone synthase inhibitor pharmacophore, making it a candidate for CYP11B2-focused research, but the absence of measured potency means procurement decisions must be based on the compound's exact structural identity for reproducible SAR studies rather than proven potency.
- [1] WO2006005726A3 – Heterocyclic compounds as aldosterone synthase inhibitors. Novartis AG, filed 2005-07-04. View Source
- [2] BindingDB. BDBM220125 (US9271963, 27). CYP11B1 IC50 = 206 nM. V79 MZh11B1 cell assay. View Source
